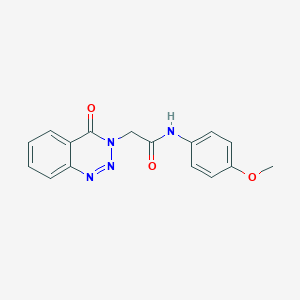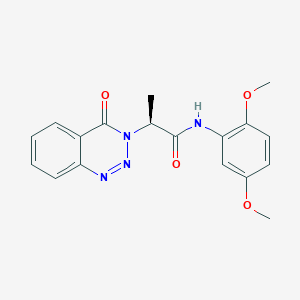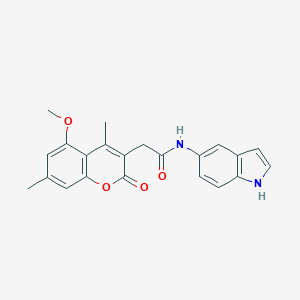![molecular formula C13H17BrN2O B361751 3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 386297-55-8](/img/structure/B361751.png)
3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
Descripción general
Descripción
3-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide (BPEB) is a synthetic compound with a wide range of potential applications in scientific research. It is an organic molecule with a molecular weight of 333.3 g/mol, and its structure consists of a benzamide group, a pyrrolidine ring, and a bromo substituent. It is a colorless solid at room temperature, and it has been used as a reagent in organic synthesis due to its high reactivity. BPEB has been used in a variety of scientific applications, including as an inhibitor of enzymes, as a fluorescent probe, and as a tool to study the structure and function of proteins.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
The pyrrolidine ring and its derivatives, including the specific structure of 3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, play a crucial role in drug discovery, especially in the creation of bioactive molecules with targeted selectivity. These compounds are designed based on synthetic strategies that involve either the construction of the ring from various cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings. The stereogenicity of carbons in the pyrrolidine ring is highlighted for its impact on the biological profile of drug candidates, suggesting that different stereoisomers and spatial orientations of substituents can lead to diverse binding modes with enantioselective proteins.
Biological Functions and Structural Biology
A significant area of application for pyrrolidine derivatives is in the study of autophagy-related proteins in Plasmodium falciparum, a malaria parasite. Compounds such as 2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl) benzamide have been identified as potent inhibitors of the P. falciparum Atg8-Atg3 protein-protein interaction, demonstrating the potential of these compounds as novel antimalarial drug candidates. This highlights an avenue for further research into pyrrolidine-based compounds for therapeutic applications (Usman et al., 2023).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit significant activity against various biological targets .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLSNORGPUUODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dimethoxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B361671.png)


![4-(4-methoxyphenyl)-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361679.png)

![5,7-Dipropyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B361682.png)
![6-chloro-3,4-dimethyl-9-(3,4,5-trimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361683.png)
![N-(3,4-dimethoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B361684.png)
![N-[4-(2-hydroxyethyl)phenyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B361685.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B361687.png)
![2-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-(1,5,6,7-tetrahydrospiro{imidazo[4,5-c]pyridine-4,4'-piperidine}-1'-ylcarbonyl)propyl]acetamide](/img/structure/B361689.png)

![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B361692.png)
![N-(3-acetylphenyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B361693.png)